REACTION_CXSMILES
|
CS(C)=O.[C:5](Cl)(=[O:9])[C:6](Cl)=O.[CH2:11]([N:13]([CH2:16][CH3:17])[CH2:14]C)[CH3:12]>ClCCl>[CH3:14][N:13]1[CH2:16][CH2:17][CH:12]([CH2:6][CH:5]=[O:9])[CH2:11]1
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
compound
|
Quantity
|
325 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at -72° for 5 min
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The solution was stirred at -72° for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvent and excess triethylamine were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(CC1)CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |